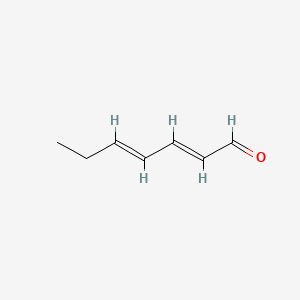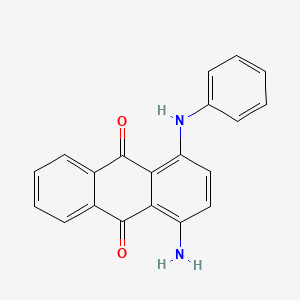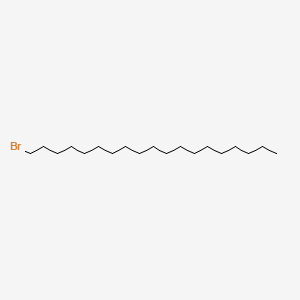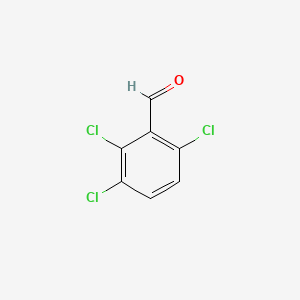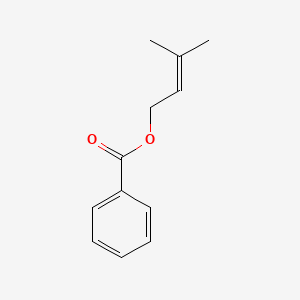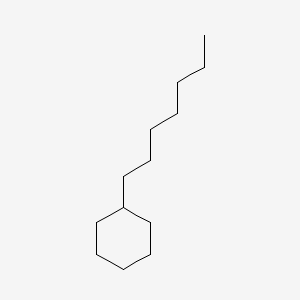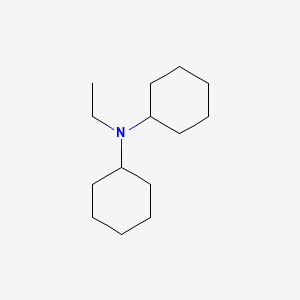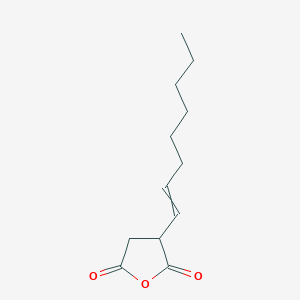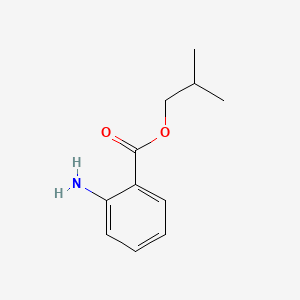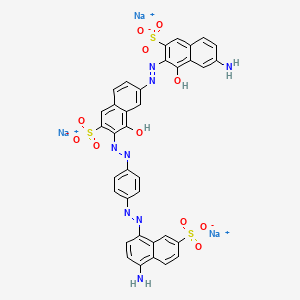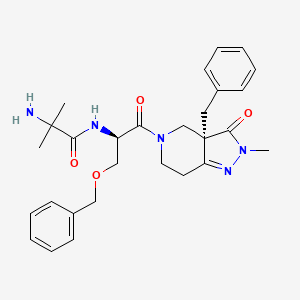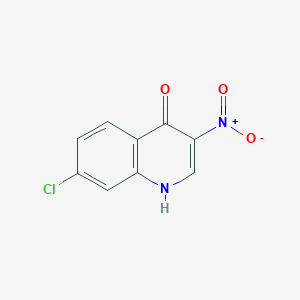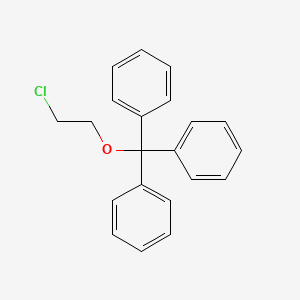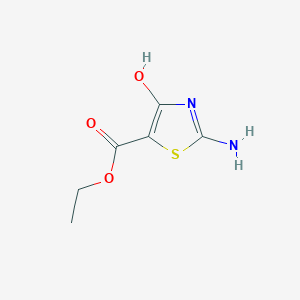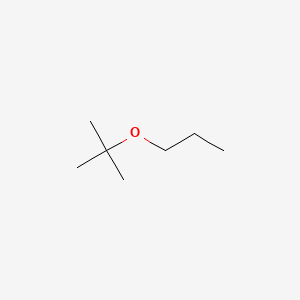
Propane, 2-methyl-2-propoxy-
Übersicht
Beschreibung
“Propane, 2-methoxy-2-methyl-” is a chemical compound with the formula C5H12O . It is also known by other names such as Ether, tert-butyl methyl; tert-Butyl methyl ether; Methyl tert-butyl ether; 2-Methoxy-2-methylpropane; 2-Methyl-2-methoxypropane; tert-C4H9OCH3; Methyl t-butyl ether; MTBE; Methyl 1,1-dimethylethyl ether .
Molecular Structure Analysis
The molecular structure of “Propane, 2-methoxy-2-methyl-” consists of five carbon atoms and twelve hydrogen atoms .
Chemical Reactions Analysis
The conformational isomers of propane have been studied, and it has been found that propane has a slightly higher barrier to rotation than ethane due to a new steric interaction .
Physical And Chemical Properties Analysis
“Propane, 2-methoxy-2-methyl-” has a molecular weight of 88.1482 . It’s heavier than air, so it tends to settle in low-lying areas when released. It’s also highly flammable and can form explosive mixtures with air .
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior : A study by Horányi and Torkos (1981) focused on the oxidation of 1,2-propanediol and the reduction of methyl-glyoxal in acid media, which involves intermediates like methyl-glyoxal, leading to products like propane (Horányi & Torkos, 1981).
Fuel Substitute Research : Marchionna et al. (2008) conducted experiments to assess the potential of di-methyl ether (DME) as a substitute for LPG, commonly using mixtures with propane (Marchionna, Patrini, Domenico, & Migliavacca, 2008).
Metabolic Engineering : Altaras and Cameron (1999) reported the production of enantiomerically pure R-1,2-propanediol from glucose in Escherichia coli, which involves the reduction of methylglyoxal to R-lactaldehyde and further reduction to R-1,2-PD (Altaras & Cameron, 1999).
Selective Oxidation Studies : Bravo-Suárez et al. (2008) investigated the selective oxidation of propane to acetone and 2-propanol using a gold-based catalyst. This study sheds light on the mechanistic aspects of propane oxidation (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).
Environmental Impact of Bisphenol A : Kang, Aasi, and Katayama (2007) reviewed the contamination routes and degradation of Bisphenol A in the aquatic environment, a compound related to propane derivatives, highlighting its endocrine-disruptive effects on aquatic organisms (Kang, Aasi, & Katayama, 2007).
Chemical Synthesis Research : Ghorbani-Choghamarani and Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for the formylation of alcohols and amines, demonstrating its application in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).
Bioremediation of Bisphenol A : Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system, demonstrating a method for the biodegradation of hydrophobic environmental pollutants related to propane (Chhaya & Gupte, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-propoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVQUMLGWRKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334339 | |
| Record name | propyl tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, 2-methyl-2-propoxy- | |
CAS RN |
29072-93-3 | |
| Record name | propyl tert-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



